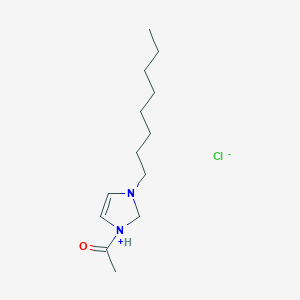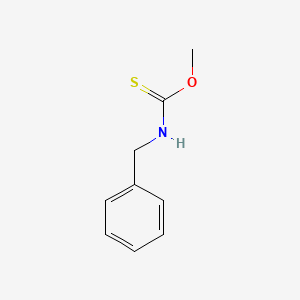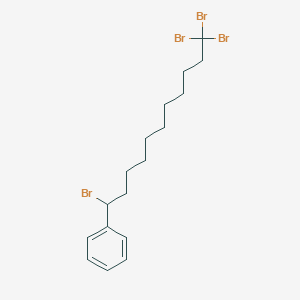
(1,11,11,11-Tetrabromoundecyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,11,11,11-Tetrabromoundecyl)benzene is an organic compound characterized by a benzene ring substituted with a long alkyl chain that contains four bromine atoms at the terminal position. This compound is part of the broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,11,11,11-Tetrabromoundecyl)benzene typically involves the bromination of undecylbenzene. The process begins with the preparation of undecylbenzene, which can be synthesized through the Friedel-Crafts alkylation of benzene with undecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting undecylbenzene is then subjected to bromination using bromine or a bromine source like N-bromosuccinimide (NBS) under radical conditions to introduce the bromine atoms at the terminal position of the alkyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination step is carefully monitored to achieve the desired degree of bromination while minimizing side reactions and by-products.
化学反应分析
Types of Reactions
(1,11,11,11-Tetrabromoundecyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The alkyl chain can be oxidized to introduce functional groups such as carboxylic acids or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of undecylbenzene.
Oxidation: Formation of carboxylic acids or alcohols.
科学研究应用
(1,11,11,11-Tetrabromoundecyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of (1,11,11,11-Tetrabromoundecyl)benzene involves its interaction with molecular targets through its bromine atoms and benzene ring. The bromine atoms can participate in halogen bonding and other non-covalent interactions, while the benzene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, thereby modulating its effects in different applications.
相似化合物的比较
Similar Compounds
(1,11-Dibromoundecyl)benzene: Contains two bromine atoms instead of four.
(1,11,11-Tribromoundecyl)benzene: Contains three bromine atoms.
(1,11,11,11-Tetrachloroundecyl)benzene: Contains chlorine atoms instead of bromine.
Uniqueness
(1,11,11,11-Tetrabromoundecyl)benzene is unique due to the presence of four bromine atoms at the terminal position of the alkyl chain, which imparts distinct chemical properties and reactivity compared to its analogs with fewer halogen atoms or different halogens. This compound’s high degree of bromination enhances its potential as a flame retardant and its utility in various chemical transformations.
属性
CAS 编号 |
62973-48-2 |
|---|---|
分子式 |
C17H24Br4 |
分子量 |
548.0 g/mol |
IUPAC 名称 |
1,11,11,11-tetrabromoundecylbenzene |
InChI |
InChI=1S/C17H24Br4/c18-16(15-11-7-6-8-12-15)13-9-4-2-1-3-5-10-14-17(19,20)21/h6-8,11-12,16H,1-5,9-10,13-14H2 |
InChI 键 |
XLNJUXRRTIOBHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCC(Br)(Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


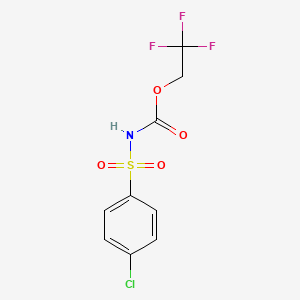
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14491760.png)


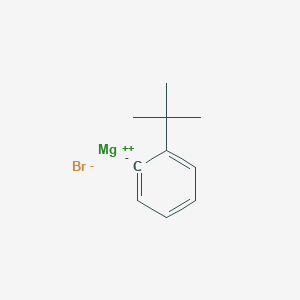
![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)
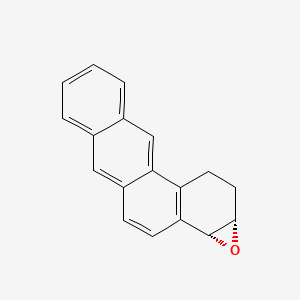
![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)


